molecular formula C16H19N3 B1375163 3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine CAS No. 1421601-63-9

3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine

Cat. No.: B1375163
CAS No.: 1421601-63-9
M. Wt: 253.34 g/mol
InChI Key: JKKWMAKECDVPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3,4,5-Tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, designed for investigational purposes. This synthetic agent features a molecular framework based on the 2,3,4,5-tetrahydro-1H-3-benzazepine core, a structure recognized for its relevance in central nervous system (CNS) targeting. Scientific literature indicates that compounds within this structural class have demonstrated potent and selective activity against key neurological targets. Specifically, related 3-benzazepine analogues have been investigated as high-affinity ligands for the GluN2B subunit-containing NMDA receptors, which are crucial therapeutic targets for several neurological disorders . Furthermore, other 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines have been developed and patented as selective 5-HT2C receptor agonists, indicating the versatility of this chemical scaffold in targeting different neuroreceptor systems with potential applications in researching conditions such as obesity, anxiety, and related disorders . The strategic incorporation of the pyridin-2-amine moiety in this compound is designed to modulate physicochemical properties and enhance target interaction, potentially influencing bioavailability and receptor binding affinity. Researchers can utilize this compound as a key intermediate or active investigational agent in structure-activity relationship (SAR) studies, receptor occupancy experiments, and mechanistic studies of neuropharmacological pathways. It is supplied as a high-purity material suitable for in vitro binding assays, enzymatic studies, and other preclinical research applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound responsibly in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3-(1,2,4,5-tetrahydro-3-benzazepin-3-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c17-16-15(6-3-9-18-16)12-19-10-7-13-4-1-2-5-14(13)8-11-19/h1-6,9H,7-8,10-12H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKWMAKECDVPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=CC=CC=C21)CC3=C(N=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001160457
Record name 2-Pyridinamine, 3-[(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421601-63-9
Record name 2-Pyridinamine, 3-[(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421601-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, 3-[(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine typically involves the hydrogenation of benzazepines. One common method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide (DMS) complex . Another approach involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce primary or secondary amines.

Mechanism of Action

The mechanism of action of 3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The benzazepine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological pathways . This interaction can lead to various physiological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine

  • Structure: Combines a thieno[2,3-c]pyridine core with benzothiazole and benzyl substituents.
  • Key Differences: The thieno-pyridine ring replaces the benzazepine system, likely altering receptor selectivity. Benzothiazole groups are associated with kinase inhibition and antimicrobial activity. The benzyl substituent may enhance lipophilicity compared to the unsubstituted pyridin-2-amine in the target compound.

3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine

  • Structure : Features a piperidine ring fused to a dihydroquinazoline system.
  • Key Differences :
    • Piperidine and quinazoline moieties contrast with the benzazepine-pyridine scaffold. Quinazolines are common in anticancer and antiviral agents.
    • The benzyl group may confer stability against metabolic degradation compared to the methylene-linked benzazepine in the target compound.
  • Hypothesized Properties : Enhanced metabolic stability due to the rigid quinazoline core, but reduced conformational flexibility for receptor binding.

3,4,5-Trimethylpyridin-2-amine

  • Structure : A simple pyridin-2-amine derivative with methyl substituents at positions 3, 4, and 4.
  • Key Differences: Lacks the benzazepine system entirely, limiting its ability to interact with G-protein-coupled receptors (GPCRs).
  • Hypothesized Properties : High solubility and bioavailability due to low molecular weight and polar amine group, but minimal receptor specificity.

5-(2-Methoxypyridin-3-yl)pyridin-2-amine

  • Structure : Bipyridine system with a methoxy substituent.
  • Absence of a benzazepine or piperidine ring limits its utility in neurological targets.
  • Hypothesized Properties : Moderate lipophilicity and improved binding to enzymes (e.g., kinases) due to the bipyridine scaffold.

Data Table: Structural and Inferred Pharmacological Comparisons

Compound Name Core Structure Key Substituents Hypothesized Receptor Affinity Solubility (Predicted) Bioavailability (Predicted)
Target Compound Benzazepine + pyridin-2-amine None GPCRs (dopamine/serotonin) Moderate Moderate
3-(1,3-Benzothiazol-2-yl)-6-benzyl-thieno[...] Thieno-pyridine Benzothiazole, benzyl Kinases, antimicrobial targets Low High (CNS penetration)
3-(1-Benzylpiperidin-4-yl)-dihydroquinazolin... Piperidine + quinazoline Benzyl Anticancer, antiviral Low Moderate
3,4,5-Trimethylpyridin-2-amine Pyridine 3,4,5-Trimethyl Non-specific High High
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Bipyridine Methoxy Kinases, enzymes Moderate Moderate

Research Findings and Limitations

  • Structural Insights: The benzazepine core in the target compound distinguishes it from piperidine, thieno-pyridine, and simple pyridine derivatives, suggesting unique GPCR interactions.
  • Contradictory Evidence: While benzazepines are typically associated with dopamine receptor modulation, the thieno-pyridine analog () may prioritize kinase inhibition due to its benzothiazole group.
  • Data Gaps : Empirical data on the target compound’s receptor binding, solubility, and metabolic stability are absent in the provided evidence. Comparisons rely on structural extrapolation.

Biological Activity

The compound 3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine is a member of the benzazepine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of 3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine is C16H17N3OC_{16}H_{17}N_3O with a molecular weight of approximately 267.332 g/mol. Its structure features a benzazepine core that is substituted with a pyridinyl group, which is crucial for its biological interactions.

Pharmacological Effects

  • Neuropharmacological Activity : Compounds in the benzazepine family have been reported to exhibit significant neuropharmacological effects. They are known to interact with various neurotransmitter systems, particularly dopamine receptors, which are implicated in conditions such as schizophrenia and Parkinson's disease .
  • Antidepressant Properties : Research indicates that benzazepines may have antidepressant-like effects. For instance, compounds with similar structures have shown efficacy in animal models for depression by modulating serotonin and norepinephrine levels .
  • Anti-Parkinsonian Effects : The compound demonstrates potential in alleviating symptoms associated with Parkinson's disease. Its mechanism may involve the enhancement of dopaminergic activity or inhibition of dopamine reuptake .
  • Analgesic Effects : Some studies suggest that benzazepine derivatives can exert analgesic properties, possibly through modulation of pain pathways in the central nervous system .

The precise mechanisms through which 3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine exerts its effects are not fully elucidated. However, several hypotheses include:

  • Dopamine Receptor Modulation : The compound may act as an antagonist or partial agonist at specific dopamine receptor subtypes.
  • Serotonin Reuptake Inhibition : Similar compounds have been shown to inhibit serotonin reuptake transporters, enhancing serotonergic transmission.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyFindings
Neuroleptic Activity Study Investigated the antidopaminergic activity of benzazepines; found significant effects on psychotic symptoms in animal models .
Antidepressant Efficacy Trial Demonstrated that certain benzazepine derivatives improved depressive symptoms in rodent models through serotonergic pathways .
Parkinson’s Disease Model Compounds showed promise in reducing motor deficits in animal models of Parkinson's disease by enhancing dopaminergic signaling .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be maximized under varying catalytic conditions?

  • Methodological Answer : Synthesis typically involves coupling benzazepine derivatives with pyridine precursors using transition-metal catalysts. For example, copper(I) bromide (0.101 g) and cesium carbonate (6.86 g) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours achieved a 17.9% yield of a structurally analogous compound . Key variables include:
  • Catalyst type : Copper(I) salts enhance cross-coupling efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) improve solubility.
  • Temperature : Moderate heating (35–50°C) balances reaction rate and side-product formation.
  • Purification : Chromatography (e.g., ethyl acetate/hexane gradients) ensures purity >95% .
Reaction ConditionYield (%)Purity (%)
CuBr, DMSO, 35°C17.9>97
Alternative Catalysts<10Variable

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra validate substituent positions and stereochemistry. For example, δ 8.87 (d, J = 2.0 Hz) in 1^1H NMR confirms pyridine ring protons .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., m/z 215 [M+H]+^+) .
  • Elemental Analysis : Confirms empirical formula (e.g., C10_{10}H14_{14}N2_2) within 0.3% deviation .
  • Melting Point : Consistency (±2°C) indicates purity (e.g., 104–107°C) .

Q. What in vitro assays are recommended for preliminary evaluation of pharmacological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : COX-2 selectivity can be tested via competitive binding assays (IC50_{50} values) using fluorogenic substrates .
  • Antioxidant Activity : DPPH radical scavenging assays quantify free radical neutralization (e.g., % inhibition at 100 µM) .
  • Cell Viability Assays : MTT or resazurin-based protocols assess cytotoxicity in cancer cell lines (e.g., IC50_{50} < 10 µM suggests therapeutic potential) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Standardized Protocols : Replicate experiments using identical cell lines (e.g., HepG2 vs. HEK293), concentrations (µM vs. nM), and incubation times .
  • Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent effects: DMSO vs. ethanol) .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across ≥5 concentrations to validate potency trends .

Q. What computational strategies model interactions between this compound and target proteins?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses in COX-2 active sites (PDB: 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic interactions with Val523 .
  • 3D-QSAR : Develop models using steric/electronic descriptors (e.g., logP, polar surface area) to predict activity of derivatives .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding free energy (ΔG < -10 kcal/mol indicates strong affinity) .

Q. How can structure-activity relationships (SAR) be established using analogs with modified moieties?

  • Methodological Answer :
  • Substituent Variation : Synthesize derivatives with halogen (F, Cl), alkyl (methyl), or electron-donating groups (methoxy) on the benzazepine or pyridine rings .
  • Biological Testing : Compare IC50_{50} values against COX-2 or antioxidant activity. For example:
Substituent (R)COX-2 IC50_{50} (nM)Antioxidant Activity (% Inhibition)
-H15045
-Cl8560
-OCH3_320030
  • Statistical Analysis : Use multiple linear regression to correlate substituent properties (Hammett σ) with activity .

Q. What methodologies assess long-term stability under different storage conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 6 months, sampling monthly for HPLC purity checks .
  • Degradation Pathways : Identify hydrolysis or oxidation products via LC-MS. For example, N-oxide formation under oxidative conditions .
  • Light Sensitivity : Use ICH Q1B guidelines to test photostability in UV/VIS chambers (e.g., >90% purity retention after 1.2 million lux-hours) .

Key Considerations for Experimental Design

  • Theoretical Frameworks : Link studies to receptor theory (e.g., occupancy models for dose-response relationships) or redox chemistry principles for antioxidant mechanisms .
  • Data Reproducibility : Include ≥4 biological replicates and statistical power analysis (α = 0.05, β = 0.2) to minimize Type I/II errors .
  • Ethical Compliance : Follow OECD guidelines for in vitro assays and Material Safety Data Sheet (MSDS) protocols for handling toxic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.